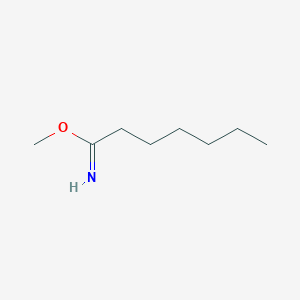
Methylheptanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylheptanimidate is an organic compound belonging to the class of imidates Imidates are known for their unique electronic reactivity, which makes them versatile synthons in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylheptanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methylheptanimidate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethylheptanimidate: Similar in structure but with an ethyl group instead of a methyl group.
Propylheptanimidate: Contains a propyl group, offering different reactivity and properties.
Butylheptanimidate: Features a butyl group, which can influence its chemical behavior.
Uniqueness
Methylheptanimidate is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other imidates may not be as effective for. Its balance of electrophilic and nucleophilic properties allows for versatile use in various chemical reactions.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
methyl heptanimidate |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3 |
InChI Key |
LBPGZPRKAPOIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















